
5-Amino-4-hydroxyquinazoline
Vue d'ensemble
Description
5-Amino-4-hydroxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry
Applications De Recherche Scientifique
5-Amino-4-hydroxyquinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of luminescent materials and as a precursor for the synthesis of functional materials
Mécanisme D'action
Target of Action
5-Amino-4-hydroxyquinazoline, like other quinazoline derivatives, is known to have a broad range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The primary targets of these compounds are often specific proteins or enzymes within cells that play crucial roles in various biochemical processes .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, some quinazoline derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes within the cell . This can lead to a variety of effects, depending on the specific target and the nature of its interaction with the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be numerous, given the broad range of activities associated with quinazoline derivatives . These could include pathways involved in cell growth and division, protein synthesis, and other essential cellular processes . The disruption of these pathways can lead to downstream effects such as cell death, inhibition of growth, or other changes in cell behavior .
Pharmacokinetics
The pharmacokinetics of this compound, like other quinazoline derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). Quinazolines are generally well-absorbed and widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring . The elimination half-lives vary, and the compounds are excreted via both renal and biliary routes . These properties can impact the bioavailability of the compound and its ability to reach its targets within the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with them. For instance, if the compound inhibits an enzyme involved in cell division, the result could be a decrease in cell proliferation . If it targets a protein involved in DNA repair, it could lead to an increase in DNA damage and cell death . These effects could contribute to the compound’s potential anti-cancer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or chemicals, the pH of the environment, temperature, and light . For instance, the compound’s activity could be enhanced or inhibited by the presence of other drugs that interact with the same targets . Similarly, changes in pH or temperature could affect the compound’s stability or its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
5-Amino-4-hydroxyquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This compound inhibits PARP activity, leading to the accumulation of DNA damage in cancer cells and promoting apoptosis . Additionally, this compound interacts with mitogen-activated protein kinase kinase kinase kinases (MAP4Ks), which are involved in cell signaling pathways . The interaction with MAP4Ks affects the c-Jun N-terminal kinase (JNK) and MAPK kinase cascades, influencing cell proliferation, apoptosis, and autophagy .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by inhibiting PARP and disrupting DNA repair mechanisms . This compound also affects cell signaling pathways, such as the Hippo pathway, by interacting with MAP4Ks and their associated proteins . These interactions lead to changes in gene expression and cellular metabolism, ultimately influencing cell proliferation and survival. Furthermore, this compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and mitochondrial depolarization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the catalytic domain of PARP, inhibiting its activity and preventing the repair of DNA damage . Additionally, it interacts with MAP4Ks, leading to the inhibition of downstream signaling pathways such as the JNK and MAPK cascades . These interactions result in the modulation of gene expression and the induction of apoptosis in cancer cells. The binding interactions of this compound with these biomolecules are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of PARP activity and persistent DNA damage . In in vivo studies, the compound has demonstrated consistent anti-tumor activity over time, with minimal toxicity to normal tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is important to carefully optimize the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites . The metabolic pathways of this compound also involve conjugation reactions with glutathione and other cofactors, which facilitate its excretion from the body . The effects of this compound on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other binding partners.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with PARP and other DNA repair proteins . Additionally, it can be found in the cytoplasm, where it interacts with MAP4Ks and other signaling proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for its biological activity and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinazoline typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions are employed. Mechanochemical approaches are often preferred for their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-4-hydroxyquinazoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus oxychloride.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazolines depending on the substituents introduced
Comparaison Avec Des Composés Similaires
Quinazolinone: Lacks the amino group but shares the quinazoline core structure.
4-Hydroxyquinazoline: Similar structure but without the amino group.
5-Aminoquinazoline: Similar structure but without the hydroxyl group.
Uniqueness: 5-Amino-4-hydroxyquinazoline is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
5-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBESXYEGZKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376375 | |
| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135106-40-0 | |
| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



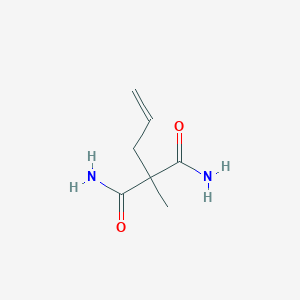

![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)
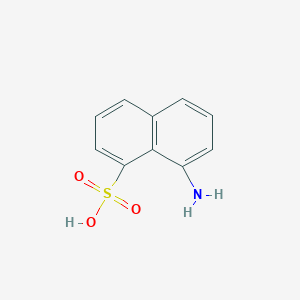
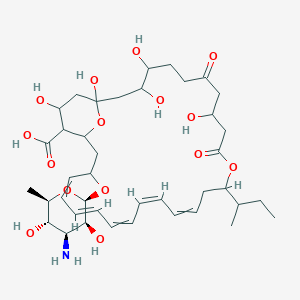
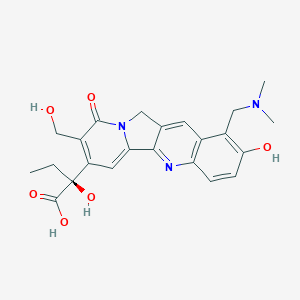



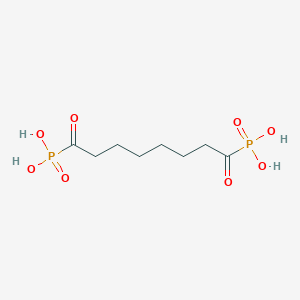
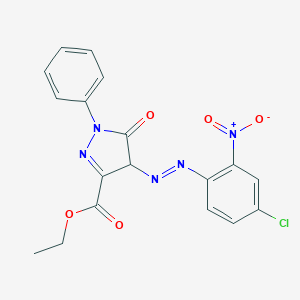
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
